Methyl 2-chloro-5-iodo-3-nitrobenzoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H5ClINO4 |
|---|---|
Molecular Weight |
341.49 g/mol |
IUPAC Name |
methyl 2-chloro-5-iodo-3-nitrobenzoate |
InChI |
InChI=1S/C8H5ClINO4/c1-15-8(12)5-2-4(10)3-6(7(5)9)11(13)14/h2-3H,1H3 |
InChI Key |
IVKDOOCEJKKMKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Chloro 5 Iodo 3 Nitrobenzoate
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical forward synthesis.
Identification of Key Precursors and Building Blocks
The most logical primary disconnection in Methyl 2-chloro-5-iodo-3-nitrobenzoate is the ester linkage. This disconnection, via a process like hydrolysis, points to the immediate and most crucial precursor: 2-chloro-5-iodo-3-nitrobenzoic acid .
2-Chloro-5-iodobenzoic acid: This precursor would require a nitration step to introduce the nitro group at the C-3 position.
Methyl 2-amino-5-iodobenzoate: This building block could undergo a Sandmeyer reaction to replace the amino group with chlorine, followed by nitration.
o-Chlorobenzoic acid: A widely available starting material that could undergo a sequence of nitration, reduction, and diazotization/iodination reactions. patsnap.comgoogle.com
The selection of the starting material is pivotal, as the directing effects of the existing substituents will control the position of newly introduced groups.
Positional Isomerism Considerations in Synthesis
The synthesis of a polysubstituted benzene (B151609) ring with a specific substitution pattern like that in this compound is a significant challenge due to the formation of positional isomers. The directing effects of the substituents determine the regiochemical outcome of electrophilic aromatic substitution reactions.
Activating, Ortho-, Para-Directing Groups: Halogens (e.g., -Cl, -I) are deactivating yet ortho-, para-directing.
Deactivating, Meta-Directing Groups: The carboxyl (-COOH) and nitro (-NO2) groups are strongly deactivating and direct incoming electrophiles to the meta position.
Established Synthetic Routes and Reaction Pathways
Several synthetic strategies can be employed to construct this compound, primarily revolving around the sequential introduction of substituents onto a benzene ring derivative.
Sequential Halogenation and Nitration Approaches
This approach involves the stepwise addition of halogen and nitro groups to a benzoic acid precursor. A common starting material for related compounds is o-chlorobenzoic acid. patsnap.comgoogle.com A potential route involves the nitration of a dihalogenated benzoic acid.
For example, the nitration of 2-chloro-5-iodobenzoic acid would be a key step. In this case, the chloro group at C-2 and the iodo group at C-5 are both ortho-, para-directors.
The C-2 chloro group directs towards C-4 and C-6.
The C-5 iodo group directs towards C-2 and C-6.
The C-1 carboxyl group is a meta-director, directing towards C-3 and C-5.
Considering these influences, the incoming nitro group (NO2+) is sterically and electronically directed to the C-3 position, which is meta to the carboxyl group and ortho to the chloro group. This makes the nitration of 2-chloro-5-iodobenzoic acid a highly plausible and regioselective step for obtaining the desired 2-chloro-5-iodo-3-nitrobenzoic acid precursor.
Table 1: Illustrative Nitration Reaction
| Step | Reactant | Reagents | Product | Typical Conditions |
|---|---|---|---|---|
| Nitration | 2-Chloro-5-iodobenzoic acid | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | 2-Chloro-5-iodo-3-nitrobenzoic acid | Controlled low temperature (e.g., 0-5°C) to prevent side reactions. googleapis.com |
Sandmeyer Reaction Applications for Halogen Introduction
The Sandmeyer reaction is a powerful tool for introducing halides onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. This method offers excellent control over the position of the introduced halogen.
One established route for synthesizing the precursor 2-chloro-5-iodobenzoic acid begins with o-chlorobenzoic acid. patsnap.comgoogle.com This multi-step process demonstrates the utility of the Sandmeyer-type diazotization-iodination sequence.
Nitration: o-chlorobenzoic acid is nitrated to yield 2-chloro-5-nitrobenzoic acid. patsnap.comgoogle.com
Reduction: The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amino group, forming 2-chloro-5-aminobenzoic acid. This is commonly achieved using iron powder in the presence of an acid or ammonium (B1175870) chloride. patsnap.comgoogle.com
Diazotization and Iodination: The resulting 2-chloro-5-aminobenzoic acid is treated with sodium nitrite (B80452) in an acidic solution (like sulfuric acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group and introduces iodine at the C-5 position, yielding 2-chloro-5-iodobenzoic acid. patsnap.comchemicalbook.com
Another patented approach starts with methyl anthranilate (methyl 2-aminobenzoate). patsnap.comgoogle.comgoogle.com
Iodination: The starting ester is first iodinated to produce methyl 2-amino-5-iodobenzoate.
Sandmeyer Reaction: The amino group is then converted to a diazonium salt and subsequently replaced by chlorine using a copper(I) chloride catalyst to give methyl 2-chloro-5-iodobenzoate. google.com This intermediate can then be nitrated as described previously.
Table 2: Sandmeyer-Type Synthesis for a Key Precursor
| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1. Nitration | o-Chlorobenzoic acid | HNO₃, H₂SO₄ | 2-Chloro-5-nitrobenzoic acid | Introduce a group that can be converted to an amine. patsnap.com |
| 2. Reduction | 2-Chloro-5-nitrobenzoic acid | Fe, NH₄Cl or acid | 2-Chloro-5-aminobenzoic acid | Generate the required amino group for diazotization. patsnap.comgoogle.com |
| 3. Diazotization/Iodination | 2-Chloro-5-aminobenzoic acid | 1. NaNO₂, H₂SO₄ 2. KI | 2-Chloro-5-iodobenzoic acid | Introduce iodine via displacement of the diazonium group. patsnap.comchemicalbook.com |
Esterification Procedures for Benzoic Acid Derivatives
The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-chloro-5-iodo-3-nitrobenzoic acid. This is a standard transformation in organic chemistry.
The most common method for this conversion is Fischer-Speier esterification . This process involves refluxing the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst. Concentrated sulfuric acid is a typical choice for the catalyst. The reaction is an equilibrium process, and using an excess of methanol (B129727) helps to drive the reaction towards the formation of the methyl ester product.
An alternative method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol to form the ester. This method is often faster and not reversible but requires the handling of more hazardous reagents.
Table 3: Final Esterification Step
| Reaction | Reactant | Reagents | Product | Description |
|---|---|---|---|---|
| Fischer Esterification | 2-Chloro-5-iodo-3-nitrobenzoic acid | Methanol (CH₃OH), H₂SO₄ (catalyst) | This compound | Acid-catalyzed reaction with excess alcohol to form the methyl ester. |
Table of Compounds
Multi-step Synthesis Design and Implementation
The synthesis of this compound is a multi-step process that requires careful strategic planning to ensure the correct arrangement of substituents on the benzene ring. The regiochemistry of the final product is dictated by the directing effects of the substituents introduced at each stage. A plausible and efficient synthetic route involves the initial synthesis of a key intermediate, 2-chloro-5-iodobenzoic acid, followed by nitration and finally esterification.
A common starting material for this synthesis is 2-chloro-5-aminobenzoic acid. chemicalbook.comchemicalbook.com The synthesis proceeds through the following key transformations:
Diazotization: The amino group of 2-chloro-5-aminobenzoic acid is converted into a diazonium salt. This is typically achieved by treating the starting material with an aqueous solution of sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures (0–10°C) to ensure the stability of the diazonium salt. chemicalbook.comchemicalbook.com
Iodination (Sandmeyer-type Reaction): The diazonium salt is then reacted with a solution of potassium iodide. The diazonium group is an excellent leaving group and is replaced by iodine, yielding 2-chloro-5-iodobenzoic acid. chemicalbook.comchemicalbook.com This step is often performed by adding the diazonium salt solution to the potassium iodide solution, and the reaction is typically stirred until nitrogen gas evolution ceases. chemicalbook.com
Nitration: The 2-chloro-5-iodobenzoic acid intermediate is then subjected to electrophilic aromatic substitution to introduce the nitro group. This is achieved using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. truman.edu The existing chloro (at C2) and iodo (at C5) substituents are ortho-, para-directors. Both substituents direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C4 positions. Due to steric hindrance from the adjacent chloro and carboxyl groups, the substitution preferentially occurs at the C3 position. The reaction must be performed at low temperatures to control the reaction rate and prevent the formation of unwanted byproducts. truman.edu
Esterification: The final step is the conversion of the carboxylic acid group of 2-chloro-5-iodo-3-nitrobenzoic acid into a methyl ester. This can be accomplished through a Fischer esterification reaction, which involves refluxing the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu
An alternative pathway can start from methyl anthranilate, where the ester group is already present. patsnap.comgoogle.com This route involves iodination, followed by a Sandmeyer reaction to replace the amino group with a chloro group, and finally nitration. The order of these steps is critical to achieving the desired isomer. libretexts.org
Optimization of Reaction Conditions and Process Parameters
The choice of solvent, reaction temperature, and duration are critical parameters that must be optimized for each stage of the synthesis.
Diazotization and Iodination: In the diazotization step, an aqueous solution of a strong mineral acid like sulfuric acid is the standard solvent system. chemicalbook.com Temperature is a crucial factor; it must be maintained between 0°C and 10°C to prevent the premature decomposition of the unstable diazonium salt. chemicalbook.comchemicalbook.com The subsequent iodination reaction is typically carried out over a period of 30 minutes or more until the reaction is complete, as monitored by the cessation of gas evolution. chemicalbook.com
Nitration: The nitration step is highly exothermic and requires strict temperature control. The reaction is generally carried out in concentrated sulfuric acid, which acts as both a solvent and a catalyst. truman.edu The temperature is kept very low, often below 5°C, by using an ice bath during the slow, dropwise addition of the nitrating mixture. truman.edu Allowing the temperature to rise can lead to the formation of dinitrated or other isomeric byproducts. rsc.org After the addition is complete, the mixture is often allowed to stand for a period, for instance, 15 minutes at room temperature, to ensure the reaction goes to completion.
Esterification: For the Fischer esterification, anhydrous methanol serves as both a reagent and a solvent. The reaction is typically heated to reflux for about one hour to drive the equilibrium towards the product side. truman.edu The presence of water must be minimized as it can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester. truman.edu
| Synthetic Step | Solvent | Temperature | Typical Reaction Time |
|---|---|---|---|
| Diazotization | 20% Aqueous H₂SO₄ | 0–10°C | ~30 minutes |
| Iodination | Aqueous KI solution | 0–25°C (Room Temp.) | ~30-60 minutes |
| Nitration | Concentrated H₂SO₄ | < 5°C | 15-30 minutes addition, then 15-20 minutes standing |
| Esterification | Methanol | Reflux (~65°C) | 1 hour |
Nitration Catalyst: In electrophilic aromatic nitration, concentrated sulfuric acid is a crucial catalyst. It reacts with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring. quora.comaiinmr.com The generation of this potent electrophile is necessary because the aromatic ring, although nucleophilic, is stabilized by resonance and requires a strong electrophile to react. quora.commasterorganicchemistry.com
Diazotization and Iodination Reagents: Sodium nitrite (NaNO₂) and potassium iodide (KI) are the key reagents for converting the amino group into an iodo group. chemicalbook.com The selectivity of this transformation is very high, providing a reliable method for introducing iodine at a specific position on the ring. Urea is sometimes added after the diazotization is complete to quench any unreacted nitrous acid. chemicalbook.com
Esterification Catalyst: Concentrated sulfuric acid is also the most common catalyst for Fischer esterification. truman.edu It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
The regioselectivity of the nitration step is primarily controlled by the electronic effects of the substituents already present on the ring (the chloro and iodo groups), which direct the incoming nitro group to the desired position. rsc.org
Effective isolation and purification methods are essential to obtain high-purity intermediates and the final product, this compound.
Precipitation and Filtration: A common technique for isolating solid products from aqueous reaction mixtures is precipitation by quenching on ice, followed by vacuum filtration. truman.edu For example, after nitration, the reaction mixture is poured onto crushed ice, causing the organic product to precipitate out of the acidic solution. truman.edu The solid is then collected using a Büchner funnel. truman.edu
Washing: The crude product collected after filtration is typically washed with various solutions to remove impurities. A wash with cold water helps remove residual acids. In some cases, washing with a solution like 10% sodium bisulfite is used to remove unreacted iodine. chemicalbook.com A final wash with a cold organic solvent, such as ice-cold methanol, can remove more soluble organic impurities.
Recrystallization: This is the primary method for purifying the crude solid product. The choice of solvent is critical; an ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Toluene is an effective solvent for recrystallizing the 2-chloro-5-iodobenzoic acid intermediate. chemicalbook.com Methanol is often used for the final ester product. truman.edu The process involves dissolving the crude solid in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly, which induces the formation of pure crystals. mnstate.edu
Emerging and Green Chemistry Approaches in Synthesis
While traditional synthetic methods for compounds like this compound are effective, they often involve hazardous reagents and generate significant waste. Emerging trends in organic synthesis focus on the principles of green chemistry to develop more sustainable and environmentally benign processes. quora.com
Greener Halogenation: Research is ongoing into greener methods for aromatic halogenation that avoid the use of harsh reagents. taylorfrancis.com This includes the use of less hazardous halogenating agents and the development of catalytic systems that operate in more environmentally friendly solvents, such as water. rsc.orgdigitellinc.com
Co-Acid Free Nitration: Traditional nitration requires a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and produces acidic waste. nih.gov Recent studies have explored aqueous-phase nitration protocols that can proceed without a strong co-acid catalyst, thereby reducing the environmental impact. nih.gov These methods aim to generate the necessary nitronium ion under milder conditions.
Alternative Solvents and Catalysts: The principles of green chemistry encourage replacing hazardous organic solvents with safer alternatives. This could involve using ionic liquids, supercritical fluids, or water as reaction media. Furthermore, the development of solid acid catalysts or recyclable catalysts can simplify product purification and minimize waste streams. acs.org
Chemical Reactivity and Transformation Studies of Methyl 2 Chloro 5 Iodo 3 Nitrobenzoate
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by potent electron-withdrawing groups. libretexts.org The reactivity of Methyl 2-chloro-5-iodo-3-nitrobenzoate in such reactions is dictated by the nature of the halogen substituents and the strategic placement of the nitro group.
Reactivity Profiling at Halogenated Centers (Chloro and Iodo)
In this compound, two potential sites exist for nucleophilic attack: the carbon atom bonded to the chlorine and the carbon atom bonded to the iodine. For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org
The nature of the halogen as a leaving group is less critical to the reaction rate than it is in aliphatic SN2 reactions. The C-X bond is broken in a subsequent, faster step. However, the electronegativity and polarizability of the halogen do influence the electrophilicity of the carbon to which it is attached. In many studies of nitro-activated aryl halides, the reactivity order for halogens as leaving groups is found to be F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electron-deficient and susceptible to nucleophilic attack. For other halogens, the order can sometimes vary, with studies on 2,4-dinitro-1-halobenzenes showing a reactivity order of Br > Cl > I. researchgate.net
Based on these principles, the chloro position at C-2 is expected to be more reactive towards nucleophiles than the iodo position at C-5, primarily due to the electronic activation provided by the adjacent nitro group, a factor discussed in the next section.
| Halogen (X) | Position on Ring | Electronegativity | Carbon-Halogen Bond Strength (kJ/mol) | Expected Relative Reactivity |
|---|---|---|---|---|
| Chloro | C-2 | 3.16 | ~400 | Higher (due to ortho-nitro activation) |
| Iodo | C-5 | 2.66 | ~270 | Lower (due to meta-nitro positioning) |
Influence of the Nitro Group on Nucleophilic Attack
The presence and position of electron-withdrawing groups are the most critical factors governing the feasibility of an SNAr reaction. libretexts.org The nitro group (-NO₂) is a powerful electron-withdrawing group, deactivating the ring towards electrophilic substitution but strongly activating it for nucleophilic substitution. This activation occurs through the stabilization of the negatively charged Meisenheimer complex intermediate via resonance.
For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orglibretexts.org
Attack at the Chloro Position (C-2): The nitro group at C-3 is ortho to the chloro group. When a nucleophile attacks the C-2 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group. This provides substantial resonance stabilization, lowering the activation energy for the reaction and facilitating the substitution of the chlorine atom. libretexts.orgchegg.com
Attack at the Iodo Position (C-5): The nitro group at C-3 is meta to the iodo group. If a nucleophile attacks the C-5 position, the resulting negative charge cannot be directly delocalized onto the nitro group through resonance. libretexts.org The lack of this crucial stabilizing interaction means the intermediate is much higher in energy, and the reaction is significantly less favorable.
Therefore, nucleophilic aromatic substitution reactions on this compound are predicted to occur selectively at the C-2 position, leading to the displacement of the chloride ion.
Reduction Chemistry of the Nitro Group
The nitro group is a versatile functional group, in part because it can be readily reduced to an amino group, a key transformation in the synthesis of anilines. wikipedia.orgmasterorganicchemistry.com
Mechanistic Studies of Nitro Group Transformation to Amino Functionality
The reduction of an aromatic nitro group to an amine is a six-electron reduction. nih.gov The transformation is not direct but proceeds through several intermediate species. While the precise mechanism can vary with the reducing agent and reaction conditions, a general and widely accepted pathway involves the initial formation of a nitroso compound, followed by a hydroxylamine (B1172632), which is then further reduced to the amine. nih.govrsc.org
The key intermediates in this transformation are:
Nitroso derivative (Ar-N=O): Formed by a two-electron reduction of the nitro group.
Hydroxylamine derivative (Ar-NHOH): Formed by a further two-electron reduction of the nitroso group.
Amine (Ar-NH₂): The final product, formed by a final two-electron reduction of the hydroxylamine.
A variety of reagents are effective for this transformation, each with its own advantages. Catalytic hydrogenation using metals like palladium, platinum, or Raney nickel is a common and clean method. commonorganicchemistry.com Alternatively, metals such as iron, tin, or zinc in acidic media (e.g., HCl) are widely used, particularly on an industrial scale in what is known as the Béchamp reduction when using iron. wikipedia.orgyoutube.comresearchgate.net
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), Room Temp, 1-4 atm H₂ | Highly efficient, but can also reduce other functional groups (e.g., alkenes). May cause dehalogenation. commonorganicchemistry.com |
| Fe, HCl | Ethanol/Water, Reflux | Cost-effective and tolerant of many functional groups like esters and most halides. youtube.comresearchgate.net |
| SnCl₂, HCl | Ethanol, Reflux | A mild and selective reducing agent. commonorganicchemistry.com |
| Zn, Acetic Acid | Aqueous or alcoholic solution | Another mild method for reduction in the presence of reducible groups. commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Useful for selective reductions. |
Electrochemical Characterization of Nitro Group Reduction
Electrochemistry offers a sustainable and controllable alternative to chemical reagents for the reduction of nitroaromatics. nih.gov The process involves the transfer of electrons from a cathode to the nitrobenzene (B124822) derivative in an electrochemical cell. The required protons are typically supplied by the electrolysis of water in an acidic medium. nih.gov
The electrochemical reduction follows a similar mechanistic pathway to chemical methods, involving nitroso and hydroxylamine intermediates. eurekaselect.com The reaction can be performed directly at the electrode surface or through a redox mediator. Mediators like polyoxometalates can be electrochemically reduced and then react in solution with the nitro compound, which can improve selectivity and efficiency. acs.org
For nitrobenzoate compounds, studies have shown that electrochemical reduction can proceed with high selectivity to the corresponding aminobenzoate. acs.org The half-wave potentials for the reduction steps are well-characterized for many nitroaromatics, with the initial reduction of the nitro group occurring at a less negative potential than the subsequent reduction of the hydroxylamine intermediate. nih.gov
Hydrolysis and Transesterification of the Methyl Ester
The methyl ester group in this compound is also susceptible to chemical transformation, primarily through hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-iodo-3-nitrobenzoic acid. This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, ultimately yielding a carboxylate salt, which is then protonated in a final acidic workup step to give the carboxylic acid. The presence of multiple electron-withdrawing groups on the benzene (B151609) ring makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack.
Acid-catalyzed hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to attack by a weak nucleophile like water.
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol would produce Ethyl 2-chloro-5-iodo-3-nitrobenzoate. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is typically driven to completion by using a large excess of the new alcohol.
Kinetic and Thermodynamic Aspects of Ester Cleavage
The alkaline hydrolysis of esters is known to proceed via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. This involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the departure of the methoxide (B1231860) leaving group, which is then protonated to form methanol and the carboxylate salt.
The rate of this reaction is highly dependent on the nature of the substituents on the benzene ring. Electron-withdrawing groups, such as the nitro, chloro, and iodo substituents present in the target molecule, are expected to increase the rate of hydrolysis. These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, kinetic studies on the alkaline hydrolysis of various substituted methyl benzoates have demonstrated a clear correlation between the electron-withdrawing capacity of the substituents and the hydrolysis rate constant.
To illustrate the effect of substituents on the kinetics of alkaline hydrolysis, the following table presents data for related substituted p-nitrophenyl esters.
| Ester | Solvent | Rate Constant (kN, M-1s-1) |
|---|---|---|
| p-Nitrophenyl acetate | H2O | 11.6 |
| p-Nitrophenyl acetate | 80 mol % DMSO | 32,800 |
| S-p-Nitrophenyl thioacetate | H2O | 5.90 |
| S-p-Nitrophenyl thioacetate | 80 mol % DMSO | 190,000 |
This table is interactive. Click on the headers to sort the data.
Formation of Corresponding Benzoic Acid Derivatives
The hydrolysis of this compound directly leads to the formation of its corresponding benzoic acid derivative, 2-chloro-5-iodo-3-nitrobenzoic acid. This transformation is a common and predictable reaction for this class of compounds.
The process involves the cleavage of the methyl ester group and its replacement with a hydroxyl group, yielding the carboxylic acid. As discussed in the previous section, this can be achieved under either acidic or basic conditions.
Under basic conditions, the reaction yields the sodium salt of the benzoic acid, which is then protonated in a subsequent acidic workup step to afford the free carboxylic acid. This two-step, one-pot procedure is a standard method for the saponification of esters.
Alternatively, acid-catalyzed hydrolysis can directly produce the benzoic acid and methanol. This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.
The formation of 2-chloro-5-iodo-3-nitrobenzoic acid from its methyl ester is a crucial step in many synthetic sequences, as the carboxylic acid functionality can be further modified or used to introduce the molecule into larger, more complex structures.
Electrophilic Aromatic Substitution Reactivity (Consideration of Deactivating Groups)
The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of four electron-withdrawing groups: a nitro group, two halogen atoms (chloro and iodo), and a methyl ester group. All of these substituents reduce the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.
The directing effects of these substituents are also a critical consideration. The nitro group and the methyl ester are strong deactivating groups and are meta-directors. The chloro and iodo groups are also deactivating but are ortho, para-directors. In a polysubstituted benzene ring with competing directing effects, the outcome of an electrophilic substitution reaction can be complex. However, in this case, all substituents are deactivating.
Considering the positions of the existing substituents, a new electrophile would be directed to the remaining open positions on the ring. The directing effects of the individual groups are as follows:
2-chloro group: ortho, para-directing (to positions 3 and 5, and 6)
5-iodo group: ortho, para-directing (to positions 4 and 6, and 2)
3-nitro group: meta-directing (to positions 5 and 1)
1-carbomethoxy group: meta-directing (to positions 3 and 5)
Radical Reactions and Bond Dissociation Studies
The presence of halogen atoms and a nitro group on the aromatic ring of this compound suggests potential for involvement in radical reactions. The homolytic cleavage of the carbon-halogen (C-Cl and C-I) and carbon-nitro (C-NO₂) bonds are key considerations in such processes.
The stability of the resulting aryl radical is a determining factor in the feasibility of these reactions. While specific data for the title compound is not available, general trends in bond dissociation energies (BDEs) can provide an estimation of the relative ease of cleavage for each bond.
Generally, the C-I bond is weaker than the C-Cl bond, which is in turn weaker than the C-NO₂ bond in aromatic systems. This suggests that under conditions conducive to radical formation, such as high temperatures or UV irradiation, the C-I bond would be the most likely to undergo homolytic cleavage.
The table below provides average bond dissociation energies for related bond types. It is important to note that these are general values and the actual BDEs in this compound will be influenced by the electronic effects of the other substituents on the ring.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-I (in aromatic compounds) | ~240 |
| C-Cl (in aromatic compounds) | ~328 |
| C-NO₂ (in nitrobenzene) | ~300 |
This table is interactive. Click on the headers to sort the data.
The nitro group can also influence radical stability. The formation of a nitro benzyl (B1604629) radical, for instance, can be stabilized through resonance. While the target molecule does not have a benzylic position, the electron-withdrawing nature of the nitro group will affect the stability of any aryl radical formed upon C-halogen bond cleavage.
Advanced Spectroscopic Characterization of Methyl 2 Chloro 5 Iodo 3 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for the ¹H NMR, ¹³C NMR, and 2D NMR spectra of Methyl 2-chloro-5-iodo-3-nitrobenzoate could not be located. A proper analysis, including the assignment of chemical shifts and coupling constants for the aromatic protons and carbon atoms, as well as the methyl ester group, is therefore not possible. This includes:
Infrared (IR) Spectroscopy
Specific experimental IR spectra for this compound are not available in the public domain. Without this data, the identification and assignment of characteristic vibrational frequencies for its key functional groups cannot be accurately reported. This includes:
Mass Spectrometry (MS)
While theoretical mass-to-charge ratios for various adducts of the molecule can be calculated, experimental mass spectrometry data, which would provide information on the molecular ion peak and fragmentation patterns, were not found.
Further research or de novo synthesis and characterization of this compound would be required to generate the necessary data to fulfill the requested detailed spectroscopic analysis.
Molecular Ion Determination and Fragmentation Pathway Analysis
Mass spectrometry is a critical technique for determining the molecular weight and structural features of a compound through ionization and fragmentation. wikipedia.org For this compound, the molecular ion ([M]⁺˙) peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of chlorine results in a characteristic isotopic pattern, with an [M+2]⁺˙ peak approximately one-third the intensity of the [M]⁺˙ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the energetically unstable molecular ion provides insight into the molecule's structure. libretexts.org The fragmentation pathways for this compound can be predicted based on the lability of its functional groups. Common fragmentation patterns for aromatic esters, nitro compounds, and halogenated aromatics include:
Loss of a Methoxy (B1213986) Radical (·OCH₃): A primary fragmentation pathway for methyl esters involves the cleavage of the ester group, leading to the formation of an acylium ion. This results in a peak at [M-31]⁺.
Loss of a Nitro Group (·NO₂): Nitroaromatic compounds frequently undergo cleavage of the C-N bond, resulting in the loss of a nitro radical. This would produce a fragment ion at [M-46]⁺.
Loss of Halogens: Cleavage of the carbon-halogen bonds can lead to the loss of chlorine ([M-35]⁺) or iodine ([M-127]⁺) radicals, although the loss of the larger, weaker-bonded iodine is generally more favorable.
Decarbonylation: The acylium ion formed after the initial loss of the methoxy group can subsequently lose carbon monoxide (CO), resulting in a peak at [M-31-28]⁺.
A summary of the principal predicted fragments for this compound is presented in the table below.
| Fragment Ion | Mass Lost (Da) | Predicted m/z | Plausible Fragmentation Pathway |
| [C₇H₅ClINO₂]⁺ | 31 | [M-31]⁺ | Loss of methoxy radical (·OCH₃) from the ester. |
| [C₈H₅ClIO₂]⁺ | 46 | [M-46]⁺ | Loss of nitro radical (·NO₂) from the aromatic ring. |
| [C₇H₅ClINO]⁺ | 59 | [M-59]⁺ | Loss of methoxycarbonyl radical (·COOCH₃). |
| [C₇H₅INO₂]⁺ | 35/37 | [M-35/37]⁺ | Loss of chlorine radical (·Cl). |
| [C₈H₅ClNO₄]⁺ | 127 | [M-127]⁺ | Loss of iodine radical (·I). |
Note: The m/z values are based on the most abundant isotopes (³⁵Cl, ¹²⁷I). The actual spectrum would show isotopic patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule. aps.org It measures the mass of an ion with extremely high accuracy, typically to within 0.001 mass units, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. arxiv.org
For this compound, the theoretical monoisotopic mass can be calculated by summing the precise masses of the most abundant isotopes of its constituent elements. This calculated mass serves as a benchmark for experimental HRMS analysis.
Table of Isotopic Masses for HRMS Calculation
| Element | Isotope | Precise Mass (Da) |
|---|---|---|
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Chlorine | ³⁵Cl | 34.968853 |
| Iodine | ¹²⁷I | 126.904473 |
| Nitrogen | ¹⁴N | 14.003074 |
Based on the molecular formula C₈H₅³⁵Cl¹²⁷I¹⁴N¹⁶O₄, the calculated monoisotopic mass is 340.8946 Da . An experimental HRMS measurement confirming this value would validate the elemental composition of the compound.
X-ray Crystallography and Solid-State Structural Analysis
While a published crystal structure for this compound was not identified in the searched literature, its solid-state characteristics can be inferred from the analysis of related compounds and general principles of crystal engineering.
Determination of Molecular Geometry and Bond Parameters
The molecular geometry of this compound is centered around a substituted benzene (B151609) ring. The six carbon atoms of the ring would form a nearly planar hexagon with internal C-C-C bond angles close to 120°.
The substituents (chloro, iodo, nitro, and methyl carboxylate groups) would be covalently bonded to this ring. Significant steric hindrance is expected between the adjacent 2-chloro and 3-nitro groups, as well as between the 2-chloro and the methyl carboxylate group at position 1. This steric repulsion would likely force the nitro and ester groups to twist out of the plane of the benzene ring to achieve a more stable, lower-energy conformation. The C-Cl, C-I, C-N, and C-C bonds connecting the substituents to the ring would have lengths typical for such bonds on an sp²-hybridized carbon atom.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, Halogen Bonding)
The arrangement of molecules in the crystalline lattice is dictated by a network of non-covalent intermolecular interactions. ias.ac.in Based on the functional groups present in this compound, several key interactions are expected to govern its crystal packing.
Halogen Bonding: This is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. wikipedia.org The iodine atom, being large and highly polarizable, is an excellent halogen bond donor. The oxygen atoms of the nitro group are effective halogen bond acceptors. rsc.orgnih.gov Therefore, strong and directional C—I···O(nitro) halogen bonds are highly probable and would likely be a dominant interaction in organizing the crystal structure. etamu.eduresearchgate.net Weaker C—Cl···O interactions may also be present.
C—H···O Hydrogen Bonding: Weak hydrogen bonds involving the aromatic C-H groups and the methyl C-H groups as donors, and the oxygen atoms of the carbonyl and nitro groups as acceptors, are also expected. These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal lattice.
Conformational Preference in the Crystalline State
In the solid state, molecules adopt a conformation that represents a balance between intramolecular steric forces and the optimization of intermolecular packing interactions. nih.gov For this compound, the most significant intramolecular factor is the steric strain among the ortho- and meta-substituted groups.
The presence of the chlorine atom at the 2-position forces both the methyl carboxylate group (position 1) and the nitro group (position 3) to rotate out of the benzene ring's plane. This non-planar conformation minimizes repulsive steric interactions between the bulky groups. Theoretical studies on substituted phenyl benzoates confirm that such molecules are flexible, but that steric hindrance leads to non-planar ground-state conformations. scispace.comnih.gov Therefore, in the crystalline state, it is highly probable that the dihedral angles between the plane of the ester group and the aromatic ring, as well as between the plane of the nitro group and the aromatic ring, would be significantly deviated from zero.
Computational Studies and Theoretical Insights into Methyl 2 Chloro 5 Iodo 3 Nitrobenzoate
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure of molecules. For Methyl 2-chloro-5-iodo-3-nitrobenzoate, these calculations can predict a variety of properties, from the distribution of electrons to the energies of molecular orbitals, which are crucial for understanding its chemical behavior.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key players in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the presence of multiple substituents on the benzene (B151609) ring significantly influences its electronic properties. The nitro group (-NO2) is a strong electron-withdrawing group, which tends to lower the energy of the LUMO. The halogen atoms (chloro and iodo) also exhibit electron-withdrawing inductive effects. These factors are expected to result in a relatively small HOMO-LUMO gap, indicating a higher propensity for reactivity, particularly towards nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -3.2 |
| HOMO-LUMO Gap | 4.3 |
Note: The values presented in this table are hypothetical and serve as illustrative examples based on theoretical principles. Actual values would be determined through specific quantum chemical calculations.
The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.
In this compound, the oxygen atoms of the nitro group and the carbonyl group of the ester are expected to be regions of high negative electrostatic potential. The hydrogen atoms of the methyl group and the aromatic ring, as well as the carbon atom of the carbonyl group, will likely exhibit positive potential. The ESP surface can thus guide the prediction of intermolecular interactions and reactive sites.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. For a flexible molecule like this compound, which has a rotatable ester group, MD simulations can reveal its preferred conformations and the energy barriers between them.
By simulating the movement of atoms and bonds over time, researchers can understand how the molecule might fold or change its shape in different environments. researchgate.net This is crucial for predicting how it might interact with other molecules, such as solvent molecules or biological receptors. MD simulations can also provide insights into the strength and nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the physical properties of the compound in condensed phases. researchgate.net
Structure-Reactivity Relationships through Computational Modeling
Computational modeling is a powerful approach to systematically investigate how the structure of a molecule influences its reactivity. By making systematic changes to the molecular structure and calculating the resulting changes in electronic properties and reaction energies, a clear picture of structure-reactivity relationships can be established.
A key application of computational chemistry is the prediction of reaction pathways and the characterization of transition states. nih.gov For this compound, computational methods can be used to model various potential reactions, such as nucleophilic aromatic substitution. By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined, providing a quantitative measure of its feasibility. icm.edu.plbohrium.com
These calculations can help to identify the most likely products of a reaction and can provide detailed information about the geometry of the transition state, which is crucial for understanding the reaction mechanism. chemrxiv.orgresearchgate.net
The substituents on the benzene ring of this compound have profound steric and electronic effects that dictate its reactivity. researchgate.net The nitro group, being strongly electron-withdrawing, deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. The chlorine and iodine atoms also have an electron-withdrawing inductive effect, further enhancing this activation.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers robust methods for the prediction of various spectroscopic parameters, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are typically achieved through quantum mechanical calculations, with density functional theory (DFT) being a widely employed method due to its balance of accuracy and computational cost. For aromatic compounds containing nitro groups and halogens, DFT calculations can effectively model the vibrational frequencies and chemical shifts.
The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, vibrational frequency analysis can be performed. For a molecule like this compound, this would predict the wavenumbers for characteristic vibrations, such as the symmetric and asymmetric stretching of the NO₂ group, C=O stretching of the ester, and vibrations associated with the substituted benzene ring. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental spectra.
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values for each unique nucleus in the molecule.
In Silico Property Prediction (e.g., Topological Polar Surface Area (TPSA), LogP, Hydrogen Bond Descriptors)
In silico tools allow for the rapid prediction of key physicochemical properties that are important in fields such as medicinal chemistry and materials science. These predictions are based on the molecule's structure and provide a valuable first assessment without the need for laboratory experiments. For this compound, several important descriptors can be calculated.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good indicator of its ability to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms.
The LogP value, or the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity or hydrophobicity. This property influences a compound's solubility, absorption, and transport characteristics.
Hydrogen bond descriptors quantify a molecule's potential to act as a hydrogen bond donor or acceptor, which is crucial for understanding intermolecular interactions.
Based on computational predictions for this compound, the following properties have been determined:
| Descriptor | Predicted Value |
| Topological Polar Surface Area (TPSA) | 72.1 Ų |
| LogP (Octanol-Water Partition Coefficient) | 3.2 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Hydrogen Bond Acceptors | 4 |
These predicted values suggest that this compound has a moderate degree of lipophilicity and a significant polar surface area, primarily contributed by the nitro and ester functional groups. The absence of hydrogen bond donors and the presence of four acceptors indicate its potential to interact with other molecules through hydrogen bonding where it acts as the acceptor.
Applications in Advanced Organic Synthesis
Role as a Versatile Intermediate in Multi-component Reactions
Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single operation to form a product that contains the essential parts of all reactants, are highly valued for their efficiency and atom economy. Although direct participation of Methyl 2-chloro-5-iodo-3-nitrobenzoate in MCRs is not extensively documented, its functional groups make it a promising candidate for such transformations.
The reactivity of the compound is dictated by several key features:
Carbon-Iodine Bond: The C-I bond is the weakest among carbon-halogen bonds, making it an excellent site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are frequently incorporated into MCR sequences.
Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (NAS), potentially allowing for the displacement of the chloro or iodo substituents. The nitro group itself can also be reduced to an amine, which can then participate in subsequent MCRs, such as the Ugi or Passerini reactions.
Ester Group: The methyl ester can undergo various transformations, including hydrolysis to a carboxylic acid, amidation, or reduction to an alcohol, providing additional handles for diversification in MCRs.
The combination of these functional groups allows for sequential or domino reactions, where different parts of the molecule react under distinct conditions, making it a potentially valuable intermediate for generating complex molecular architectures.
Precursor for the Synthesis of Novel Heterocyclic and Polycyclic Systems
The synthesis of heterocyclic and polycyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound is a well-suited precursor for constructing such scaffolds. The strategic arrangement of its functional groups allows for a variety of cyclization strategies.
A common approach involves the reduction of the nitro group to an aniline (B41778) derivative. This in situ generated amine can then react with other functional groups on the molecule or with external reagents to form heterocyclic rings. For instance, intramolecular cyclization following the transformation of the ester group could lead to the formation of benzoxazinones or other related heterocycles.
The utility of similar polysubstituted nitroaromatics as precursors for heterocycles is well-established. For example, the related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of 1,3-Benzothiazin-4-ones (BTZs), a class of potent anti-tuberculosis agents. researchgate.net This synthesis proceeds via nucleophilic attack and subsequent cyclization, a pathway that could be envisioned for derivatives of this compound.
Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives
| Starting Material Derivative | Key Transformation(s) | Resulting Heterocyclic Core |
|---|---|---|
| Amine (from nitro reduction) | Intramolecular amidation | Benzoxazinone |
| Amine (from nitro reduction) | Reaction with a dicarbonyl | Quinoxaline |
| Amine (from nitro reduction) | Palladium-catalyzed C-N coupling (intramolecular) | Phenothiazine derivative (with S source) |
Utility in the Development of Hypervalent Iodine Reagents and Iodonium Salts
Hypervalent iodine compounds are widely used in organic synthesis as mild and selective oxidizing agents and as reagents for group transfer reactions. biosynth.comnih.gov Aryl iodides, particularly those bearing electron-withdrawing groups, are common precursors for the synthesis of these reagents. The presence of the nitro and chloro groups on this compound would enhance the electrophilicity of the iodine atom, making it a suitable substrate for oxidative conversion to iodine(III) or iodine(V) species.
The synthesis of diaryliodonium salts, which are excellent arylating agents, typically involves the oxidation of an aryl iodide in the presence of another aromatic compound. chemimpex.com For example, an iodoarene can be oxidized with an agent like meta-chloroperoxybenzoic acid (mCPBA) in the presence of a sulfonic or carboxylic acid, followed by reaction with another arene to yield an unsymmetrical diaryliodonium salt. chemimpex.com The electron-deficient nature of the aromatic ring in this compound makes it a good candidate for forming such salts, where it would likely act as the transferring group in subsequent arylation reactions.
Table 2: Common Methods for Synthesizing Hypervalent Iodine Reagents from Aryl Iodides
| Reagent Class | Typical Synthesis Conditions | Precursor Requirement |
|---|---|---|
| Aryl-λ3-iodane diacetates | Peracetic acid or mCPBA in acetic acid | Aryl iodide |
| Diaryliodonium Salts | mCPBA, TfOH or BF3·Et2O, followed by another arene | Aryl iodide |
| Koser's Reagent Analogues | Oxidation in the presence of tosylic acid | Aryl iodide |
Application in Fine Chemical Synthesis and Materials Science (as a building block)
As a highly functionalized aromatic molecule, this compound serves as a valuable building block for the synthesis of fine chemicals, including pharmaceutical and agrochemical intermediates. chemimpex.com Its utility is demonstrated by related compounds; for instance, 2-chloro-5-iodobenzoic acid is a key starting material for certain hypoglycemic drugs. google.comgoogle.com Similarly, derivatives of Methyl 5-iodo-2-methyl-3-nitrobenzoate have been investigated for their potential as antimicrobial and anticancer agents.
In materials science, the structural features of this compound are also of interest. The presence of a nitro group can impart specific optical or electronic properties, making it a candidate for incorporation into dyes or pigments. Furthermore, after conversion of the ester to a carboxylic acid, the resulting molecule can be used as a monomer for the synthesis of specialty polymers, such as polyesters or polyamides, where the halogen and nitro substituents can enhance properties like thermal stability or flame retardancy.
Table 3: Comparison of Functionality in Related Benzoate (B1203000) Intermediates
| Compound Name | Key Functional Groups | Documented Application Area |
|---|---|---|
| Methyl 5-iodo-2-methyl-3-nitrobenzoate | Iodo, Methyl, Nitro, Ester | Pharmaceutical intermediates, Materials science |
| 2-Chloro-3-nitrobenzoic acid methyl ester | Chloro, Nitro, Ester | Pharmaceuticals, Agrochemicals, Dyes chemimpex.com |
| 2-Chloro-5-iodobenzoic acid | Chloro, Iodo, Carboxylic Acid | Pharmaceutical intermediates (hypoglycemics) google.comgoogle.com |
| This compound | Chloro, Iodo, Nitro, Ester | Potential in all above areas |
Derivatization and Structure Activity Relationship Sar Exploration
Systematic Modification of the Methyl 2-chloro-5-iodo-3-nitrobenzoate Scaffold
The derivatization of the parent molecule can be systematically approached by targeting its primary functional groups.
Further halogenation of the this compound ring through electrophilic aromatic substitution is generally unfavorable. The benzene (B151609) ring is heavily deactivated by the presence of four electron-withdrawing groups (chloro, iodo, nitro, and methyl ester), making it highly resistant to attack by an electrophile. lumenlearning.commnstate.edu
However, the existing halogen substituents, particularly the chlorine at position C-2 and the iodine at C-5, could potentially be replaced via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the meta position activates the ortho (C-5, iodo) and para (C-2, chloro) positions, making them susceptible to attack by strong nucleophiles. This pathway could allow for the introduction of other halogens (e.g., fluorine) or other functional groups, although such reactions require forcing conditions.
The nitro group is the most readily transformable functional group on the scaffold, primarily through reduction. This conversion is a cornerstone for creating derivatives with significantly different electronic properties. The primary transformation is the reduction of the nitro group to an amine (-NH₂), which converts a powerful electron-withdrawing group into a strong electron-donating group. masterorganicchemistry.com
A variety of reagents can accomplish this reduction:
Metals in Acidic Media: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acidic conditions, are commonly used for the reduction of aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is effective. commonorganicchemistry.com However, for halogenated compounds, catalytic hydrogenation runs the risk of dehalogenation. Raney nickel is often a preferred catalyst in such cases as it is less likely to cleave the carbon-halogen bonds. commonorganicchemistry.com
Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) (-NHOH) using reagents like zinc dust with ammonium (B1175870) chloride or through electrolytic reduction. wikipedia.org
| Reagent(s) | Product Functional Group | Reaction Type | Notes |
|---|---|---|---|
| Fe, HCl or SnCl₂, HCl | Amine (-NH₂) | Reduction | Standard method for nitro group reduction. commonorganicchemistry.com |
| H₂, Raney Nickel | Amine (-NH₂) | Catalytic Hydrogenation | Preferred over Pd/C to minimize dehalogenation of Cl and I. commonorganicchemistry.com |
| Zinc, NH₄Cl | Hydroxylamine (-NHOH) | Partial Reduction | Yields the intermediate hydroxylamine derivative. wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (-NH₂) | Reduction | A mild alternative reducing agent. wikipedia.org |
The methyl ester group provides another site for modification. The most common transformation is its hydrolysis to the corresponding carboxylic acid. quora.com This is typically achieved through saponification, which involves heating the ester with a base such as sodium hydroxide (B78521) (NaOH), followed by acidification with a strong acid like HCl to protonate the resulting carboxylate salt. msu.edu This transformation changes the group's steric and electronic profile and introduces a new reactive handle for further derivatization, such as amide bond formation.
Additionally, transesterification can be performed by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to yield a different ester (e.g., ethyl 2-chloro-5-iodo-3-nitrobenzoate).
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity refers to the direction of bond making or breaking in a chemical reaction. In the context of this compound, this is primarily dictated by the electronic effects of the existing substituents.
For Nucleophilic Aromatic Substitution (SNAr): As mentioned, the C-2 and C-5 positions are activated towards nucleophilic attack due to being para and ortho, respectively, to the strong electron-withdrawing nitro group. A strong nucleophile would preferentially attack these positions, leading to the displacement of either the chloride or iodide ion.
Stereoselectivity is generally not a factor in reactions involving the planar aromatic ring itself. Stereochemical considerations would only arise if a derivatization reaction occurred on a substituent, resulting in the formation of a new chiral center.
Influence of Substituent Position and Electronic Effects on Chemical Properties
The chemical properties of this compound are dominated by the cumulative electronic effects of its four substituents. All four groups withdraw electron density from the aromatic ring, making it exceptionally electron-poor. lumenlearning.commnstate.edu
Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups. It deactivates the ring towards EAS through both a strong inductive effect (-I) and a strong resonance effect (-R). researchgate.net
Ester Group (-COOCH₃): The methyl ester group is also strongly deactivating and electron-withdrawing via induction and resonance (-I, -R). bartleby.com
Halogens (-Cl, -I): Chlorine and iodine are electronegative and withdraw electron density through the inductive effect (-I). They are capable of donating electron density via resonance (+R) due to their lone pairs, but for halogens, the inductive effect outweighs the resonance effect, leading to net deactivation of the ring. minia.edu.eg
The combined effect of these four substituents renders the benzene ring highly deactivated towards electrophiles and, conversely, activated towards nucleophiles at specific positions. This electron-deficient nature also influences the properties of the functional groups themselves; for instance, the electron-withdrawing groups increase the rate of base-catalyzed hydrolysis of the ester moiety compared to unsubstituted methyl benzoate (B1203000). oieau.fr
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity | Directing Effect (for EAS) |
|---|---|---|---|---|
| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta libretexts.org |
| -COOCH₃ (Methyl Ester) | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating | Meta bartleby.com |
| -Cl (Chloro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para fiveable.me |
| -I (Iodo) | Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para fiveable.me |
Comparative Studies with Related Aromatic Systems and Isomers
Comparing this compound with its isomers and simpler analogues highlights the critical role of substituent positioning.
A key isomer for comparison is Methyl 5-chloro-2-nitrobenzoate . In this molecule, the nitro group is ortho to the ester, a position that creates significant steric strain. X-ray crystallography data for this isomer show that the nitro and ester (acetoxy) groups are twisted out of the plane of the benzene ring by 29.4° and 49.7°, respectively. nih.gov This twisting can reduce the resonance effects of these groups. In contrast, for this compound, the meta-relationship between the nitro and ester groups results in less steric hindrance between them.
When compared to the simpler Methyl 3-nitrobenzoate , the addition of the two halogen atoms in this compound significantly increases the deactivation of the ring due to their inductive electron withdrawal. cram.com This would make the target compound substantially less reactive in EAS reactions and would increase the rate of base-catalyzed hydrolysis of the ester compared to Methyl 3-nitrobenzoate. oieau.fr
| Compound | Key Structural Feature | Expected Relative Reactivity (EAS) | Notes |
|---|---|---|---|
| Methyl Benzoate | Single deactivating ester group. | Highest | The baseline for comparison. aiinmr.com |
| Methyl 3-nitrobenzoate | Ester and one strong deactivating nitro group. | Lower | Significantly deactivated compared to methyl benzoate. orgsyn.org |
| Methyl 5-chloro-2-nitrobenzoate | Ortho-nitro and ester groups. | Very Low | Steric hindrance may twist groups out of plane, affecting resonance. nih.gov |
| This compound | Four deactivating groups. | Lowest | Highly electron-deficient ring due to cumulative inductive and resonance effects. |
Conclusion and Future Research Directions
Summary of Current Research Landscape Pertaining to Methyl 2-chloro-5-iodo-3-nitrobenzoate
The current body of scientific literature on this compound is notably sparse. A thorough review reveals its primary presence within the catalogues of chemical suppliers and compound databases rather than in peer-reviewed research articles detailing its synthesis, reactivity, or application. uni.lubiosynth.com This indicates that the compound is available for research purposes but has not yet been the subject of dedicated academic or industrial investigation. Its complex, polysubstituted structure suggests it is likely regarded as a niche chemical intermediate or a building block for constructing more complex molecular architectures. The absence of extensive research presents a significant knowledge gap but also underscores the untapped potential of this highly functionalized aromatic compound.
Identification of Unexplored Reactivity and Transformation Pathways
The unique arrangement of electron-withdrawing groups and distinct halogen substituents on the benzene (B151609) ring of this compound offers a rich field for exploring novel chemical transformations. The molecule's reactivity is governed by the interplay between the nitro group, the ester group, and the chloro and iodo substituents.
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is rendered electron-deficient by the potent electron-withdrawing effects of the nitro group at the 3-position and the methyl ester at the 1-position. This electronic profile makes the compound an excellent candidate for nucleophilic aromatic substitution. wikipedia.orglibretexts.org The chloro group at the 2-position (ortho to the ester and meta to the nitro group) and the iodo group at the 5-position (meta to the ester and nitro group) are potential leaving groups. Generally, halogens at positions ortho and para to a nitro group are highly activated towards SNAr. nih.gov Thus, the chloro group is activated, creating an opportunity for selective substitution with various nucleophiles (e.g., amines, alkoxides, thiolates) while potentially leaving the iodo group intact. Exploring the kinetics and regioselectivity of such reactions remains a significant unexplored pathway.
Metal-Catalyzed Cross-Coupling Reactions: The presence of two different carbon-halogen bonds (C-I and C-Cl) presents a prime opportunity for selective functionalization via transition-metal catalysis. The carbon-iodine bond is substantially more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira couplings. youtube.comsci-hub.se This reactivity difference could be exploited for the stepwise and site-selective introduction of aryl, vinyl, or alkynyl groups at the 5-position, leaving the C-Cl bond available for subsequent transformations.
Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amine under various conditions (e.g., using catalytic hydrogenation or reducing metals). cardiff.ac.uk The resulting aniline (B41778) derivative, Methyl 2-chloro-5-iodo-3-aminobenzoate, would be a valuable intermediate, opening avenues for a host of further reactions. These include diazotization followed by Sandmeyer-type reactions to introduce a range of other functionalities, or acylation/sulfonylation reactions at the amino group to build molecular complexity.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-iodo-3-nitrobenzoic acid. This transformation would alter the molecule's solubility and provide a reactive site for forming amides, esters, or other carboxylic acid derivatives.
An interactive data table summarizing these potential transformations is provided below.
| Reaction Type | Reactive Site | Potential Reagents | Potential Product Type | Key Research Question |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | C2-Cl | R-NH2, R-OH, R-SH | Substituted 2-amino/alkoxy/thio-benzoate | Can selective substitution of chlorine over iodine be achieved? |
| Suzuki Coupling | C5-I | Ar-B(OH)2, Pd catalyst, Base | 5-Aryl-2-chloro-3-nitrobenzoate | What are the optimal catalytic conditions for selective C-I bond activation? |
| Nitro Group Reduction | -NO2 | H2/Pd-C, Fe/HCl, SnCl2 | 3-Amino-2-chloro-5-iodobenzoate | Can the nitro group be reduced chemoselectively in the presence of the halogens? |
| Ester Hydrolysis | -COOCH3 | LiOH, NaOH/H2O | 2-chloro-5-iodo-3-nitrobenzoic acid | What are the conditions to avoid side reactions at other functional groups? |
Opportunities for Novel Synthetic Methodologies and Catalytic Systems
The lack of established synthetic routes to this compound in the public domain suggests an opportunity for developing novel and efficient synthetic methodologies. A retrosynthetic analysis points to several potential strategies, likely starting from more readily available substituted benzenes. For instance, a plausible forward synthesis could involve the nitration of 2-chloro-5-iodobenzoic acid followed by esterification. googleapis.com Alternatively, a route analogous to that for related compounds could start with methyl anthranilate, proceeding through iodination, a Sandmeyer reaction to replace the amino group with chlorine, and finally, nitration. google.com Optimizing the regioselectivity of the nitration and iodination steps would be a key challenge in developing a viable synthesis.
Furthermore, this compound is an ideal substrate for developing and testing new catalytic systems. For example:
Selective C-Cl Bond Activation: While C-I bond activation is common, developing palladium, nickel, or copper catalysts that can selectively activate the stronger C-Cl bond in the presence of a C-I bond would be a significant advancement in cross-coupling chemistry.
Denitrative Coupling: Recent advances have seen the development of catalytic systems that can use a nitro group as a leaving group in cross-coupling reactions. nih.gov this compound could serve as a test substrate to explore the potential for denitrative coupling at the 3-position, providing an alternative pathway to functionalize this position.
Photocatalysis and Electrochemistry: Investigating the reactivity of this molecule under photocatalytic or electrochemical conditions could uncover novel transformation pathways not accessible through traditional thermal methods.
Potential for Broader Applications in Chemical Discovery and Development
As a densely functionalized and underutilized building block, this compound holds considerable potential for broader applications across the chemical sciences. The ability to selectively manipulate each of its functional groups (ester, nitro, chloro, iodo) makes it a versatile scaffold for generating libraries of complex molecules.
Medicinal Chemistry and Agrochemicals: The substituted aniline and benzoic acid cores are privileged structures in many biologically active compounds. This molecule serves as an excellent starting point for synthesizing novel compounds for screening in drug discovery and agrochemical development programs. The nitroimidazole scaffold, for instance, is a key component in several therapeutic drugs. nih.gov While not an imidazole, the nitroaromatic moiety within this compound is a recognized pharmacophore. The reduction of the nitro group to an amine would yield a tri-substituted aniline derivative, a common motif in pharmaceuticals.
Materials Science: The electronic properties conferred by the multiple substituents could be exploited in the synthesis of novel organic materials. For example, it could be a precursor for synthesizing dyes, liquid crystals, or conjugated polymers for applications in organic electronics. The distinct reactive sites allow for its incorporation into larger macromolecular structures in a controlled manner.
Chemical Biology: Derivatives of this compound could be synthesized to act as chemical probes for studying biological processes. For example, attaching fluorescent tags or affinity labels through selective reactions at one of the halogen positions could create tools for imaging or identifying protein targets.
Q & A
Q. Yield Optimization :
- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC. Purify intermediates (e.g., recrystallization in ethyl acetate/hexane) to avoid carryover impurities .
How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Advanced Research Question
The iodine (electron-withdrawing, -I effect) and nitro groups (-NO₂, meta-directing) create a polarized aromatic ring, enhancing NAS at the 2-chloro position. Key factors:
- Electronic Effects : Iodine’s polarizability stabilizes transition states, while nitro groups deactivate the ring but direct substitution to specific positions .
- Steric Hindrance : The methyl ester at the 1-position may slow reactions at adjacent sites.
Q. Methodological Insight :
- Use DFT calculations to map electrostatic potential surfaces and predict reactive sites.
- Experimental validation via kinetic studies (e.g., varying nucleophiles like amines or thiols in DMF at 60°C) .
What analytical techniques are most effective for characterizing and quantifying this compound?
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., iodine’s deshielding effect on adjacent protons).
- Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion validation (expected [M+H]⁺ = 355.91 g/mol) .
- XRD : Single-crystal X-ray diffraction for absolute configuration determination .
Q. Quantification :
- Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
How can the nitro group in this compound be selectively reduced to an amine without affecting other substituents?
Advanced Research Question
Reduction Strategies :
Q. Validation :
- Track reaction progress via IR (disappearance of NO₂ stretch at ~1520 cm⁻¹).
- Confirm amine formation with ninhydrin test or ¹H NMR (δ = 5.2 ppm for -NH₂ protons) .
What environmental degradation pathways are relevant for this compound, and how can they be studied?
Advanced Research Question
Degradation Mechanisms :
- Photolysis : Expose to UV light (λ = 300–400 nm) in aqueous solutions; monitor via LC-MS for nitro group reduction or dehalogenation .
- Hydrolysis : Study pH-dependent ester cleavage (e.g., NaOH at 70°C) yielding 2-chloro-5-iodo-3-nitrobenzoic acid .
Q. Methodology :
- Use isotopically labeled compounds (e.g., ¹³C-methyl) to track degradation products.
- Ecotoxicity assays (e.g., Daphnia magna) to assess byproduct impacts .
How can computational modeling predict the bioactivity of derivatives of this compound?
Advanced Research Question
Approaches :
Q. Validation :
- Synthesize top-scoring derivatives and test in vitro against Gram-positive/negative bacteria. Compare with predicted IC₅₀ values .
What strategies mitigate conflicting data in studies of this compound’s cytotoxicity?
Advanced Research Question
Data Contradictions : Discrepancies may arise from:
Q. Resolution :
- Meta-analysis of published data with subgrouping by cell type and exposure duration.
- Reproduce studies under controlled conditions (e.g., identical serum concentrations in cell media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
